1-(2-Chloropyridin-4-yl)ethanone

概述

描述

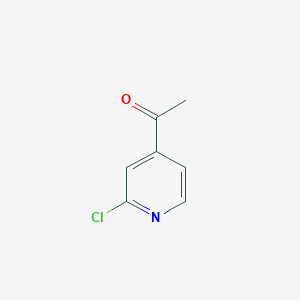

1-(2-Chloropyridin-4-yl)ethanone (CAS RN: 23794-15-2) is a halogenated pyridine derivative with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol. It features a chlorinated pyridine ring substituted with an acetyl group at the 4-position and a chlorine atom at the 2-position. This compound is commercially available with a purity of 97% and exhibits a melting point range of 36.5–39°C. Its structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds.

准备方法

双萘酰胺二甲磺酸盐的合成涉及双萘酰胺衍生物的制备。合成路线通常包括以下步骤:

萘酰胺核心的形成: 萘酰胺核心是通过萘酐与适当的胺缩合而合成的。

双取代: 萘酰胺核心用合适的试剂进行双取代,形成双萘酰胺结构。

二甲磺酸盐的形成: 最后一步是用甲磺酸将双萘酰胺衍生物转化为其二甲磺酸盐形式.

双萘酰胺二甲磺酸盐的工业生产方法可能涉及优化这些合成步骤,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

双萘酰胺二甲磺酸盐会经历几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在萘酰胺核心处。

还原: 还原反应也会发生,影响萘酰胺结构。

取代: 双萘酰胺二甲磺酸盐可以参与取代反应,其中萘酰胺核心上的官能团被其他基团取代。

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及各种亲核试剂用于取代反应。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

双萘酰胺二甲磺酸盐有几种科学研究应用,包括:

化学: 该化合物被用作研究DNA嵌入和拓扑异构酶II抑制的模型系统。

生物学: 在生物学研究中,双萘酰胺二甲磺酸盐用于研究DNA结合的机制以及DNA嵌入对细胞过程的影响。

作用机制

双萘酰胺二甲磺酸盐通过两种主要机制发挥作用:

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Pyridinyl Ethanones

1-(2-Chloro-4-iodopyridin-3-yl)ethanone (CAS RN: 185041-03-6)

- Molecular Formula: C₇H₅ClINO

- Molecular Weight : 281.48 g/mol

- Substituents : 2-chloro, 4-iodo, and 3-acetyl groups.

- Key Differences : The substitution of iodine at the 4-position increases molecular weight and polarizability compared to the parent compound. This may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group.

2-Bromo-1-(2-chloropyridin-4-yl)ethanone Hydrobromide (CAS RN: 569667-89-6)

- Molecular Formula: C₇H₆Br₂ClNO

- Molecular Weight : 343.40 g/mol

- Substituents : Bromine replaces the acetyl proton, forming a brominated derivative.

- Key Differences : The bromine addition increases electrophilicity at the acetyl carbon, making it reactive toward nucleophilic substitution. This derivative is used in synthesizing more complex halogenated intermediates.

Substituted Phenyl and Heteroaryl Ethanones

1-(2-Chlorophenyl)ethanone (CAS RN: 2142-68-9)

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Substituents : Chlorine on a benzene ring (2-position) instead of a pyridine ring.

- Key Differences : The absence of a pyridine nitrogen reduces polarity and basicity. This compound is less water-soluble than pyridinyl analogs and is primarily used in organic synthesis (e.g., ketone-based reactions).

2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone (CAS RN: 16273-84-0)

- Molecular Formula: C₁₃H₁₀ClNO

- Molecular Weight : 231.68 g/mol

- Substituents: A 4-chlorophenyl group attached to the ethanone chain.

- Applications include medicinal chemistry for kinase inhibitors.

Functionalized Derivatives with Bulky Groups

1-(2-Chloro-pyridin-4-yl)-2-cyclohexyl-ethanone (CAS RN: 898785-42-7)

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.73 g/mol

- Substituents: Cyclohexyl group attached to the ethanone chain.

- Key Differences : The hydrophobic cyclohexyl group increases lipophilicity, making this compound suitable for agrochemical applications where membrane permeability is critical.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS RN: 1355178-81-2)

- Molecular Formula: C₁₃H₁₆FNO

- Molecular Weight : 233.27 g/mol

- Substituents : Fluorinated phenyl-piperidine moiety.

- Key Differences : The fluorine atom enhances metabolic stability and bioavailability, positioning this compound as a candidate for central nervous system (CNS) drug development.

Comparative Data Table

Structural and Functional Insights

- Electronic Effects : Chlorine at the 2-position on the pyridine ring withdraws electron density, enhancing the electrophilicity of the acetyl group. Iodine in the 4-position (CAS 185041-03-6) further amplifies this effect, favoring nucleophilic aromatic substitution.

- Bioactivity : Fluorinated derivatives (e.g., CAS 1355178-81-2) exhibit improved blood-brain barrier penetration, critical for CNS-targeted drugs.

生物活性

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-pyridinyl ethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and its potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its chlorinated pyridine ring attached to an ethanone moiety. The molecular formula is C_8H_8ClN_O, and its IUPAC name reflects its structural features. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cell Cycle Regulation : As a member of the phthalimide class, it may influence cell cycle progression and apoptosis through DNA intercalation and topoisomerase II inhibition. This mechanism highlights its potential as an anticancer agent by disrupting DNA replication processes .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Neuroprotective Effects : A study demonstrated that low doses of the compound improved cognitive function in animal models by enhancing neurotransmitter release through AChE inhibition. Higher doses, however, resulted in neurotoxicity, indicating a dose-dependent effect.

- Anticancer Applications : Research indicated that this compound exhibited significant cytotoxic effects on cancer cell lines through its action on topoisomerase II, suggesting its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Screening : In a synthesis study involving imidazole derivatives containing this compound, compounds showed promising antibacterial activity against various pathogens, including E. coli and Pseudomonas aeruginosa, at specific concentrations .

常见问题

Q. Basic: What are the recommended laboratory synthesis methods for 1-(2-Chloropyridin-4-yl)ethanone?

The synthesis of this compound typically involves Friedel-Crafts acylation or direct functionalization of pyridine derivatives . For example:

- Friedel-Crafts acylation : Reacting 2-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) is critical to minimize side reactions .

- Halogenation-acylation sequences : Bromination of pyridine derivatives followed by substitution with acetyl groups, as seen in related compounds like 2-bromo-1-(2-chloropyridin-4-yl)ethanone synthesis .

| Method | Catalyst/Reagents | Yield (%) | Key Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, acetyl chloride | 60–75 | |

| Bromination-acylation | Br₂, NaHCO₃, acetyl | 45–60 |

Q. Basic: What safety protocols are essential for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H313) and harmful inhalation (H333) .

- Waste Disposal : Segregate halogenated organic waste and transfer to certified hazardous waste facilities to avoid environmental contamination .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 36.5–39°C vs. other values)?

Discrepancies may arise from purity issues or polymorphism . To address this:

Purity Analysis : Use HPLC or GC-MS to confirm compound purity (>97% as per CAS 23794-15-2) .

Thermal Characterization : Perform differential scanning calorimetry (DSC) to identify polymorphic forms or impurities affecting melting behavior .

Crystallography : Single-crystal X-ray studies (e.g., as in for related compounds) can clarify structural stability .

Q. Advanced: What strategies improve yield in palladium-catalyzed cross-coupling reactions using this compound?

- Catalyst Selection : Use cyclometalated palladacycles (e.g., from ) for enhanced stability and reactivity in Suzuki-Miyaura couplings .

- Solvent Optimization : Anhydrous toluene or acetonitrile improves solubility and reaction efficiency .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR (CDCl₃) identifies acetyl (δ 2.6 ppm) and pyridyl protons (δ 8.1–8.5 ppm) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm ketone (C=O) stretching .

- Mass Spectrometry : ESI-MS (m/z 156 [M+H]⁺) validates molecular weight .

Q. Advanced: How can solubility challenges in organic solvents be addressed during synthesis?

- Co-Solvent Systems : Use DCM/THF (1:1) or acetone/water mixtures to enhance solubility .

- Derivatization : Introduce polar groups (e.g., hydroxyl via oxime formation, as in ) temporarily to improve solubility .

Q. Advanced: What role does this compound play in synthesizing heterocyclic drug candidates?

- Core Building Block : Used to construct pyridine-based pharmacophores in antibiotics (e.g., quinolones) and kinase inhibitors .

- Functionalization : The 2-chloro group enables nucleophilic substitution for introducing amines, alkoxy groups, or fluorinated moieties .

Q. Advanced: How can researchers validate synthetic intermediates when scaling up reactions?

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Crystallographic Validation : Compare intermediates with X-ray structures (e.g., ) to confirm stereochemistry .

Q. Basic: What are the key stability considerations for long-term storage?

- Light Sensitivity : Store in amber glass to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetyl group .

Q. Advanced: How to troubleshoot low yields in Friedel-Crafts acylation of 2-chloropyridine?

- Catalyst Activation : Ensure AlCl₃ is freshly sublimed to maintain Lewis acidity .

- Substrate Purity : Pre-distill 2-chloropyridine to remove trace moisture or impurities .

- Reaction Quenching : Use ice-cold HCl to terminate the reaction and prevent over-acylation .

属性

IUPAC Name |

1-(2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCGPQZERFBGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521843 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-15-2 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。